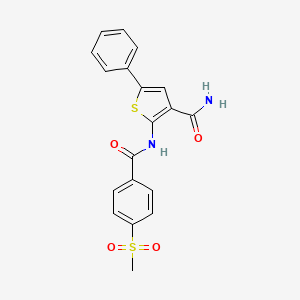
2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide”, there are general methods for the synthesis of benzamides and sulfonamides . For instance, benzamides can be synthesized through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid . Similarly, the synthesis of sulfonamides can involve the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Reactions
- The study on chlorosulfonation of N-benzyl carboxamides demonstrates the synthesis of sulfonyl chlorides from N-benzyl p-chloro- and 2,4-dichloro-benzamide, which were then used to produce various derivatives. This research highlights synthetic pathways that could be relevant to similar compounds (Cremlyn, Ellis, & Pinney, 1989).
Biological Activities
- Investigations into the Class III antiarrhythmic activity of substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides reveal the potential for cardiovascular applications. These compounds showed potent Class III activity without affecting conduction, demonstrating the therapeutic relevance of sulfonamide and benzamide derivatives in cardiovascular diseases (Ellingboe et al., 1992).
Drug-like Compound Synthesis
- A method for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, employing cyclization reactions of carboxamidine dithiocarbamate, highlights innovative approaches to creating compounds with potential pharmaceutical applications (Park et al., 2009).
Interaction with Biological Molecules
- An in vitro study on the interactions of carboxamide derivatives of amino acids with Bovine Serum Albumin (BSA) using ultrasonic interferometer technique explores the binding effects of these compounds on proteins. This research may provide insights into the drug-protein interactions relevant to similar chemical structures (Thakare et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain. The compound’s selectivity for COX-2 over COX-1 minimizes the risk of side effects associated with non-selective NSAIDs, such as gastric ulcers and cardiovascular issues .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted by COX enzymes into prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators .
Result of Action
The inhibition of COX-2 by the compound results in a reduction of inflammation and pain . This is due to the decreased production of pro-inflammatory prostaglandins. Furthermore, the compound’s selectivity for COX-2 over COX-1 means it can reduce inflammation without the gastrointestinal side effects often seen with non-selective NSAIDs .
Eigenschaften
IUPAC Name |
2-[(4-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-27(24,25)14-9-7-13(8-10-14)18(23)21-19-15(17(20)22)11-16(26-19)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYYYWBEFZUKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

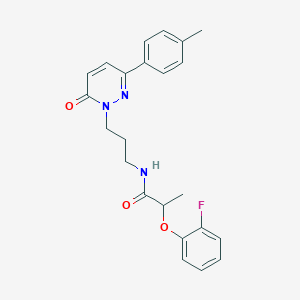
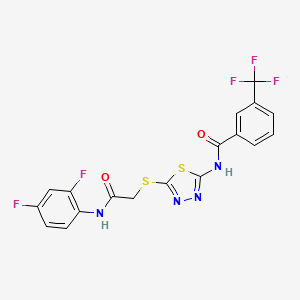
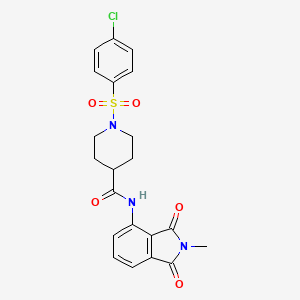
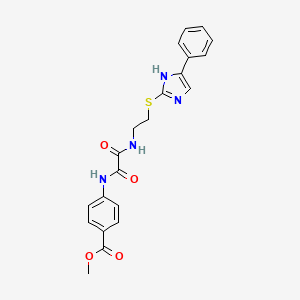
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)

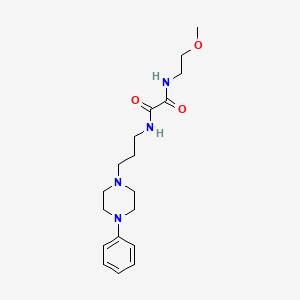


![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)

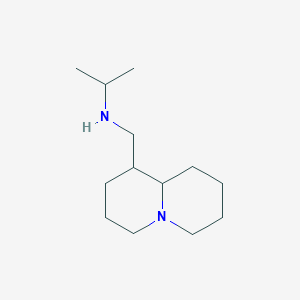
![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]but-2-enamide](/img/structure/B2811840.png)
![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)